molecular formula C11H15N B1194935 2-Methyl-4-phenylpyrrolidine CAS No. 6947-14-4

2-Methyl-4-phenylpyrrolidine

Cat. No. B1194935
CAS RN: 6947-14-4
M. Wt: 161.24 g/mol
InChI Key: MCFFHJJRTWGOAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-methyl-4-phenylpyrrolidine, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole, followed by alkene reduction. This methodology highlights an efficient means of constructing molecules where the aryl sulfonyl moiety serves both as an N-protecting group and an aryl donor (Evans, 2007).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2-methyl-3-(2-nitro-phenyl)-4-phenyl-[1,2,4]oxadiazolidin-5-one, has been elucidated through single-crystal X-ray diffraction studies. These analyses provide insight into the conformational flexibility and intermolecular interactions that may be relevant to 2-methyl-4-phenylpyrrolidine derivatives (Karabıyık et al., 2005).

Chemical Reactions and Properties

2-Methyl-4-phenylpyrrolidine derivatives have been utilized as chiral diamine ligands for copper(II)-catalyzed Henry reactions, exhibiting excellent yields and high levels of enantiocontrol. This indicates the compound's potential as a versatile reagent in asymmetric synthesis (Scharnagel et al., 2014).

Physical Properties Analysis

The synthesis and physical properties of related pyrrolidine derivatives, such as (R)-2-methylpyrrolidine, have been reported, providing an efficient and high-yielding synthesis route. This work offers a basis for understanding the physical properties of 2-methyl-4-phenylpyrrolidine, including solubility, melting point, and boiling point (Zhao et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-methyl-4-phenylpyrrolidine can be inferred from studies on similar compounds, such as the reductive amination of dicarbonyl compounds leading to N-substituted pyrrolidines. These reactions showcase the nucleophilic character of the nitrogen atom in the pyrrolidine ring, which is likely applicable to 2-methyl-4-phenylpyrrolidine as well (Manescalchi et al., 1994).

Scientific Research Applications

  • Synthesis of 2-Methyl-4-phenylpyrrolidine Derivatives : The synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of cyclic sulfonamide precursors. This method represents an efficient way to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

  • Application in Bromodomain Inhibition : Substituted 1-methyl-4-phenylpyrrolidin-2-ones have been designed as N-methylpyrrolidone-derived bromodomain inhibitors. These derivatives have been synthesized and show improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).

  • Arylation of N-phenylpyrrolidine : A method for the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine without a directing group has been developed. This process uses Ru(H)2(CO)(PCy3)3 as the catalyst and has potential applications in functionalizing pyrrolidine derivatives (Sezen & Sames, 2005).

  • Neuroprotective Drugs : A study on 2R,4R-aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) indicates that it acts as an agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, protecting neurons against excitotoxic degeneration. This encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

  • Antibacterial Activity : Research on structure-activity relationships of 1beta-methyl-2-[(3S,5R)-5-(4-aminomethylphenyl)pyrrolidin-3-ylthio]carbapenems suggests that certain side-chain structures enhance antibacterial activity against MRSA and Pseudomonas aeruginosa strains (Sato et al., 2002).

  • Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, useful in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors, have been synthesized and converted to useful intermediates (Singh & Umemoto, 2011).

  • Catalytic Henry Reactions : A cis-2-aminomethyl-5-phenylpyrrolidine, derived from methyl Boc-L-pyroglutamate, has been used as a chiral ligand for Cu(II)-catalysed Henry reactions, achieving excellent yields and superb levels of enantiocontrol (Scharnagel et al., 2014).

Safety And Hazards

The safety information for 2-Methyl-4-phenylpyrrolidine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-4-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFFHJJRTWGOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989395
Record name 2-Methyl-4-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylpyrrolidine

CAS RN

6947-14-4
Record name NSC56584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Chastanet, G Roussi - The Journal of Organic Chemistry, 1988 - ACS Publications
Kinetically formed nonstabilized azomethine ylides generated from tertiary amine IV-oxides la-c add to unactivated dipolarophile alkenes 10, 12, and 17, alkynes 13 and 16, …
Number of citations: 54 pubs.acs.org
DN Harpp, JG MacDonald - The Journal of Organic Chemistry, 1988 - ACS Publications
… l-Ethyl-2-methyl-3-phenylpyrrolidine (30a and 30b) and l-Ethyl-2-methyl-4-phenylpyrrolidine (30c and 30d). IV-Oxide lb (0.309 g, 3 mmol) and styrene(0.260 g, 2.5 mmol) were treated …
Number of citations: 42 pubs.acs.org
K Manna, N Eedugurala, AD Sadow - Journal of the American …, 2015 - ACS Publications
… H NOE correlations in cis-4-allyl-2-methyl-4-phenylpyrrolidine and 19 F NMR signals of Mosher amide products used to assign C2 and C4 stereochemistry. Ratios of cis and trans …
Number of citations: 53 pubs.acs.org
SL Rumble - 2005 - unsworks.unsw.edu.au
… 1-pyrroline (35) to give N-diphenylsilyl-2-methyl-4-phenylpyrrolidine (75) and 2-methyl-4-phenylpyrrolidine (76) (■) catalysed by [Ir(bpm)(CO)2][BPh4] (10) in tetrahydrofuran-d8 at 60C. …
Number of citations: 1 unsworks.unsw.edu.au
K Manna, N Eedugurala, AD Sadow - pstorage-acs-6854636.s3 …
… 4-(But-2-enyl)-2-methyl-4-phenylpyrrolidine (6b): Purified by silica gel chromatography (hexane:EtOAc = 3:1, Rf = 0.64 ), Yield: 78%. 5-(Homoallyl)-5-phenyl-2-methyl-piperidine (7b): …
MC Kloetzel - Journal of the American Chemical Society, 1947 - ACS Publications
The requisite nitroketones (Type IV) were prepared by condensation of nitroparaffinswith ap-propriate, ß-unsaturated ketones. Several Michael condensations of this type, involving the …
Number of citations: 64 pubs.acs.org
G Sipos, P Gao, D Foster, BW Skelton… - …, 2017 - ACS Publications
… The 1 H NMR spectrum did not indicate any appreciable conversion of the starting material to 1-benzyl-2-methyl-4-phenylpyrrolidine (10). The NMR tube was left at room temperature in …
Number of citations: 22 pubs.acs.org
K Manna, P Ji, FX Greene, W Lin - Journal of the American …, 2016 - ACS Publications
… At a 1.0 mol % Mg loading, MOF-Mg also afforded 4,4-diphenyl-2-methylpyrrolidine and 4-allyl-2-methyl-4-phenylpyrrolidine from 2,2-diphenyl-4-penten-1-amine and 2-allyl-2-…
Number of citations: 230 pubs.acs.org
RO Ayinla, T Gibson, LL Schafer - Journal of Organometallic Chemistry, 2011 - Elsevier
In situ generated axially chiral zirconium biphenyl amidate complexes are efficient precatalysts for the enantioselective intramolecular hydroamination of aminoalkenes, generating α-…
Number of citations: 49 www.sciencedirect.com
G Sipos, P Gao, D Foster, BW Skelton, AN Sobolev… - research-repository.uwa.edu.au
… The 1H NMR spectrum showed full conversion of 9 to 1-benzyl-2methyl-4-phenylpyrrolidine (10… of the starting material to 1-benzyl-2-methyl-4-phenylpyrrolidine (10). The NMR tube was …
Number of citations: 2 research-repository.uwa.edu.au

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